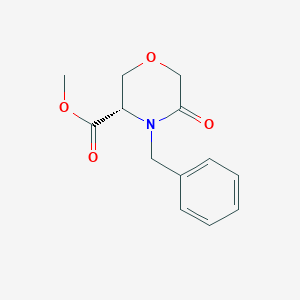

Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate, also known as MBOMC, is an important compound that has been used in a variety of scientific research applications. It is a useful tool in the fields of biochemistry, physiology, and pharmacology due to its unique chemical structure. MBOMC has been used in a variety of experiments, ranging from studying the mechanism of action of drugs to studying the biochemical and physiological effects of various compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties :

- Trstenjak, Ilaš, and Kikelj (2013) described the synthesis of methyl N-(4-nitrophenyl)-3-oxomorpholine-2-carboxylate and ethyl N-(4-nitrophenyl)-2-oxomorpholine-3-carboxylate using rhodium(II) acetate. These compounds are versatile building blocks for bioactive compounds of pharmaceutical interest (Trstenjak, Ilaš, & Kikelj, 2013).

- In another study by the same authors, the synthesis of similar compounds was described, highlighting their potential use in creating analogs of the factor Xa inhibitor rivaroxaban with dual antithrombotic activity (Trstenjak, Ilaš, & Kikelj, 2013).

Applications in Drug Synthesis :

- Brown and Foubister (1989) reported the synthesis of 3-naphthyloxymethylmorpholine hydrochloride appetite suppressants, which involved the chemoselective reduction of 4-benzyl-5-oxomorpholine-3-carboxylic acid under various conditions (Brown & Foubister, 1989).

- The same team also reported on the unambiguous synthesis of these compounds, emphasizing the importance of avoiding ring enlargement side reactions (Brown & Foubister, 1989).

Structural and Computational Studies :

- Murthy et al. (2017) conducted a comprehensive study on the synthesis, crystal structure, spectral investigations, and computational analysis of 4-benzyl-5-oxomorpholine-3-carbamide, which showed potential as a bioactive agent. The study included molecular dynamics simulations and docking studies, suggesting inhibitory activity against specific enzymes (Murthy et al., 2017).

Potential as Building Blocks for Novel Compounds :

- Vafina et al. (2003) explored the synthesis and stereochemistry of 3-azabicyclo[3.3.1]nonane derivatives, highlighting the formation of substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates, which are crucial for further chemical transformations (Vafina et al., 2003).

Eigenschaften

IUPAC Name |

methyl (3S)-4-benzyl-5-oxomorpholine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-17-13(16)11-8-18-9-12(15)14(11)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUDPLWXJNKTNP-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCC(=O)N1CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1COCC(=O)N1CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543341 |

Source

|

| Record name | Methyl (3S)-4-benzyl-5-oxomorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate | |

CAS RN |

1235181-00-6 |

Source

|

| Record name | Methyl (3S)-4-benzyl-5-oxomorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid](/img/structure/B110805.png)